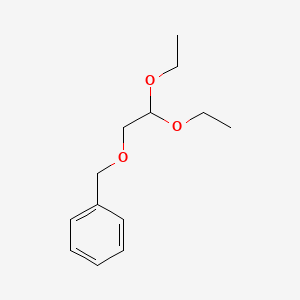

Benzyloxyacetaldehyde diethyl acetal

描述

Significance in Advanced Organic Synthesis

The primary significance of Benzyloxyacetaldehyde diethyl acetal (B89532) in advanced organic synthesis lies in its role as a protected aldehyde. The acetal group is stable under a variety of reaction conditions, particularly those involving nucleophiles and bases, where a free aldehyde would readily react. sigmaaldrich.com This stability allows chemists to perform a range of chemical modifications on other parts of a molecule without affecting the latent aldehyde.

Once the desired transformations are complete, the acetal can be readily hydrolyzed under acidic conditions to regenerate the aldehyde, which can then participate in subsequent reactions such as aldol (B89426) additions, Wittig reactions, or reductive aminations. This "protect-transform-deprotect" strategy is a cornerstone of modern organic synthesis, enabling the construction of architecturally complex natural products and pharmaceutical agents.

While direct and extensive research specifically detailing the use of Benzyloxyacetaldehyde diethyl acetal in the total synthesis of complex natural products is not widely documented in readily available literature, its structural motif is analogous to other protected aldehydes that are fundamental building blocks in synthetic campaigns. The corresponding aldehyde, benzyloxyacetaldehyde, is known to be a precursor in the synthesis of various important molecules, suggesting the potential utility of its diethyl acetal derivative.

Role in Mechanistic Organic Chemistry Studies

Currently, there is a notable gap in the academic literature regarding specific mechanistic studies where this compound is the primary substrate of investigation. The focus of mechanistic organic chemistry often gravitates towards understanding the intricacies of bond-forming and bond-breaking events, and while acetals are involved in many reactions, they are typically seen as a means to an end (i.e., a protecting group) rather than the central point of mechanistic inquiry.

However, the study of acetal hydrolysis, a fundamental reaction for the deprotection of compounds like this compound, is a classic topic in physical organic chemistry. These studies have elucidated the role of acid catalysis and the formation of oxocarbenium ion intermediates. While not specific to this particular acetal, the general principles derived from these studies are directly applicable to its behavior in chemical reactions.

Overview of Synthetic Utility

The synthetic utility of this compound stems from its ability to act as a two-carbon building block with a protected aldehyde and a benzyloxy group. One documented synthesis of this compound involves the reaction of the sodium salt of benzyl (B1604629) alcohol with 2-bromoacetaldehyde diethyl acetal.

The deprotected aldehyde, benzyloxyacetaldehyde, is a versatile intermediate. For instance, it can undergo enantioselective aldol reactions, which are powerful methods for the stereocontrolled formation of carbon-carbon bonds. The resulting products, β-hydroxy aldehydes or ketones, are valuable precursors for the synthesis of polyketides and other biologically active molecules.

Furthermore, the benzyl ether moiety can be cleaved under hydrogenolysis conditions to reveal a primary alcohol. This adds another layer of synthetic utility, allowing for the introduction of further functionality at this position.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₃ | nih.gov |

| Molecular Weight | 224.30 g/mol | nih.gov |

| Boiling Point | 99-100 °C at 0.6 mmHg | sigmaaldrich.com |

| Density | 0.987 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.478 | sigmaaldrich.com |

| CAS Number | 42783-78-8 | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2,2-diethoxyethoxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYTZCJKJNWMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COCC1=CC=CC=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962698 | |

| Record name | [(2,2-Diethoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42783-78-8 | |

| Record name | [(2,2-Diethoxyethoxy)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42783-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2,2-Diethoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, [(2,2-diethoxyethoxy)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyloxyacetaldehyde diethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzyloxyacetaldehyde Diethyl Acetal and Analogous Acetal Systems

Direct Acetalization Protocols

Direct acetalization involves the reaction of an aldehyde with an alcohol in the presence of a catalyst to form an acetal (B89532). This method is a common strategy for protecting the aldehyde functional group.

Acid-Catalyzed Condensation of Benzyloxyacetaldehyde with Ethanol (B145695)

The formation of benzyloxyacetaldehyde diethyl acetal from benzyloxyacetaldehyde and ethanol is typically achieved through acid-catalyzed condensation. organicchemistrytutor.comlibretexts.orgchegg.com This reaction involves the nucleophilic addition of two equivalents of ethanol to the carbonyl group of the aldehyde. libretexts.org An acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic alcohol. libretexts.orgyoutube.com

The general mechanism for this acid-catalyzed acetal formation proceeds in several reversible steps:

Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the carbonyl oxygen, activating the aldehyde. libretexts.orgyoutube.com

Nucleophilic attack by ethanol: An ethanol molecule attacks the electrophilic carbonyl carbon, forming a protonated hemiacetal. libretexts.org

Deprotonation: A base (such as another ethanol molecule or water) removes a proton to form a neutral hemiacetal intermediate. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). libretexts.org

Elimination of water: The lone pair of electrons on the ether oxygen pushes out the water molecule, forming a resonance-stabilized oxonium ion. libretexts.org

Second nucleophilic attack: A second molecule of ethanol attacks the oxonium ion. libretexts.org

Final deprotonation: A base removes the final proton to yield the stable acetal product, this compound, and regenerates the acid catalyst. libretexts.org

Commonly used acid catalysts for this type of reaction include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (p-TsOH). rsc.org

Investigation of Reaction Equilibria and Water Removal Strategies

Acetal formation is a reversible equilibrium reaction. organicchemistrytutor.comlibretexts.org The presence of water in the reaction mixture can hydrolyze the acetal product back to the starting aldehyde and alcohol, thus shifting the equilibrium to the left and reducing the yield of the desired product. libretexts.orgwikipedia.org To achieve high conversion to the acetal, it is crucial to drive the equilibrium toward the product side. organicchemistrytutor.com

According to Le Chatelier's principle, removing one of the products (in this case, water) will shift the equilibrium to favor the formation of more products. libretexts.org Several strategies are employed to remove the water generated during the reaction:

Azeotropic Distillation: A common laboratory and industrial technique involves using a Dean-Stark apparatus. An entrainer, a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene), is added to the reaction mixture. The azeotrope boils at a lower temperature than any of the individual components, and upon condensation, the water separates from the immiscible entrainer and can be physically removed, while the entrainer is returned to the reaction flask. wikipedia.orggoogle.com

Dehydrating Agents: Chemical dehydrating agents can be added to the reaction mixture to absorb the water as it is formed. Examples include anhydrous salts like calcium sulfate (B86663) (CaSO₄) or magnesium sulfate (MgSO₄), and molecular sieves (typically 4Å), which are porous materials that selectively trap small molecules like water. organicchemistrytutor.comlibretexts.org Orthoesters, such as triethyl orthoformate, can also be used; they react with the water produced to form an ester and additional alcohol, effectively removing water from the equilibrium. organic-chemistry.org

Excess Reactant: Using a large excess of the alcohol (ethanol) can also shift the equilibrium towards the formation of the acetal. organicchemistrytutor.comlibretexts.org

The equilibrium constant (Keq) for acetal formation is influenced by the structure of the carbonyl compound and the alcohol. While aliphatic aldehydes generally show favorable equilibrium conversions with primary alcohols, aromatic aldehydes can be less favorable. acs.org

| Strategy | Description | Typical Reagents/Apparatus |

|---|---|---|

| Azeotropic Distillation | Physical removal of water as it forms an azeotrope with a solvent. | Dean-Stark apparatus, Toluene, Benzene (B151609) |

| Chemical Dehydration | Use of a substance that reacts with or absorbs water. | Molecular Sieves (4Å), Anhydrous MgSO₄/CaSO₄, Triethyl Orthoformate |

| Excess Reactant | Shifting the equilibrium by increasing the concentration of a starting material. | Large excess of Ethanol |

Application of Heterogeneous Catalysts for Acetalization

While homogeneous acid catalysts are effective, they can be corrosive and difficult to separate from the reaction mixture, leading to environmental and purification challenges. rsc.org This has driven research into the use of solid, heterogeneous acid catalysts, which offer several advantages, including easier separation, potential for regeneration and reuse, and often milder reaction conditions. rsc.orgresearchgate.net

A variety of solid acid catalysts have been successfully employed for acetalization reactions, which are applicable to the synthesis of this compound. These include:

Zeolites and Clays: Materials like Montmorillonite K10, a type of clay, and various zeolites possess Brønsted acid sites on their surfaces that can effectively catalyze acetal formation. rsc.orgacs.org

Acidic Resins: Ion-exchange resins, such as Amberlyst-15, are polymeric materials with sulfonic acid groups that act as solid Brønsted acid catalysts. rsc.org

Heteropolyacids (HPAs): Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀, H₄SiW₁₂O₄₀) and their salts are strong Brønsted acids that have shown high activity in acetalization reactions, sometimes even at room temperature. rsc.orgmdpi.com They can be used in bulk or supported on materials like silica (B1680970) to improve their surface area and stability. rsc.org

Functionalized Silicas and Metal Oxides: Materials such as silica functionalized with sulfonic acid groups or sulfated zirconia also exhibit strong acidity and catalytic activity for acetal synthesis.

The efficiency of these catalysts depends on factors like acid strength, number of acid sites, surface area, and pore structure. mdpi.com For instance, cesium salts of phosphomolybdic acid have been studied as catalysts for the acetalization of benzaldehyde (B42025), demonstrating that both acid strength and the number of acid sites are crucial for high conversion and selectivity. mdpi.com

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Clays / Zeolites | Montmorillonite K10, Zeolite H-BEA | Inexpensive, readily available |

| Acidic Resins | Amberlyst-15 | High acidity, commercially available |

| Heteropolyacids | H₃PW₁₂O₄₀, Cs₄PMo₁₁V₁O₄₀ | Very strong acidity, high efficiency |

| Functionalized Oxides | Sulfonic acid functionalized silica | Tunable properties, good stability |

Precursor Synthesis and Functional Group Interconversions

An alternative approach to synthesizing this compound involves preparing a suitable precursor and then converting its functional groups to the desired acetal.

Preparation of Benzyloxyacetaldehyde from 2-Benzyloxyethanol

The direct precursor, benzyloxyacetaldehyde, can be synthesized via the oxidation of 2-benzyloxyethanol. google.com Various oxidation methods are known in organic chemistry, but a specific and efficient method involves using hypochlorous acid (HOCl) in the presence of a catalytic amount of a stable nitroxyl (B88944) radical, such as 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy (4-acetoxy-TEMPO). google.com

In this process, 2-benzyloxyethanol is oxidized under mild conditions, typically at temperatures ranging from -5 to 50 °C. google.com The hypochlorous acid can be generated in situ from a hypochlorite (B82951) salt. This method is advantageous as it uses a relatively inexpensive and manageable starting material, 2-benzyloxyethanol, and avoids the use of harsh or expensive oxidizing agents like dimethyl sulfoxide (B87167) (DMSO) or diisobutylaluminium hydride (DIBAL). google.com The reaction can be carried out in a two-phase system (e.g., dichloromethane (B109758) and water) to facilitate product extraction. google.com After the reaction, the crude benzyloxyacetaldehyde can be purified by distillation. google.com A patent for this process reported a yield of 71.4% based on the reacted 2-benzyloxyethanol. google.com

Formation from Benzyloxide and Haloacetal Precursors

This compound can also be synthesized via a Williamson ether synthesis. wikipedia.org This classic method involves the reaction of an alkoxide with an alkyl halide to form an ether. wikipedia.org In this specific case, a benzyl (B1604629) alkoxide (benzyloxide) acts as the nucleophile, and a haloacetal, such as 2-bromoacetaldehyde diethyl acetal or 2-chloroacetaldehyde diethyl acetal, serves as the electrophile. google.com

The reaction is an SN2 (bimolecular nucleophilic substitution) process. wikipedia.org Sodium benzyloxide, typically prepared by reacting benzyl alcohol with a strong base like sodium hydride (NaH), attacks the carbon atom bearing the halogen in the haloacetal. This displaces the halide ion and forms the C-O ether linkage, resulting in the desired product, this compound. wikipedia.orgyoutube.com

The reaction is generally carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to enhance the rate of the SN2 reaction. wikipedia.org While this method is a viable synthetic route, a notable drawback is that the haloacetal starting materials can be relatively expensive. google.com

Derivatization and Functionalization of Benzyloxyacetaldehyde Acetal Derivatives

The diethyl acetal group in this compound serves as a stable protecting group for the aldehyde functionality, allowing for a variety of chemical transformations to be performed on the rest of the molecule. These derivatization and functionalization reactions primarily target the benzyl group and its aromatic ring, or involve the deprotection of the acetal to liberate the aldehyde for subsequent reactions.

One of the most common and synthetically useful functionalizations of this compound is the deprotection of the benzyl ether. This is typically achieved through catalytic hydrogenolysis. In this reaction, the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This process cleaves the benzylic C-O bond, yielding 2,2-diethoxyethanol (B41559) and toluene as a byproduct. This method is particularly advantageous due to its mild conditions and the clean nature of the reaction, often providing high yields of the deprotected alcohol.

Catalytic transfer hydrogenation offers an alternative to using gaseous hydrogen. In this method, a hydrogen donor, such as cyclohexene, formic acid, or triethylsilane, is used in conjunction with a palladium catalyst to effect the hydrogenolysis of the benzyl ether. This approach can be more convenient for laboratory-scale synthesis as it avoids the need for a pressurized hydrogen atmosphere. The choice of catalyst and hydrogen donor can sometimes be tuned to achieve selective deprotection in the presence of other sensitive functional groups.

While the acetal group is generally stable under neutral and basic conditions, the benzyl group offers a site for various modifications. The aromatic ring of the benzyl group can potentially undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. However, the conditions for these reactions must be carefully chosen to avoid cleavage of the acid-sensitive acetal group. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely lead to the hydrolysis of the acetal. Milder nitrating agents might be employed, but the regioselectivity of the substitution would be governed by the ortho-, para-directing effect of the benzyloxy group.

Similarly, Friedel-Crafts alkylation or acylation on the aromatic ring could be envisioned, but the strong Lewis acids typically used for these reactions are often incompatible with the acetal functionality. Milder, more modern Friedel-Crafts catalysts could potentially be used to achieve such transformations.

Another potential functionalization is the hydrogenation of the aromatic ring. Under more forcing hydrogenation conditions, such as using a rhodium or ruthenium catalyst at elevated pressure and temperature, the benzene ring can be reduced to a cyclohexane (B81311) ring. This transformation would convert the benzyloxy group into a (cyclohexyloxy)methyl group, offering another avenue for structural modification. However, these conditions would also likely lead to the hydrogenolysis of the benzyl ether, so careful selection of the catalyst and reaction conditions would be crucial to achieve the desired outcome.

Finally, the primary purpose of the acetal group is often for protection, and its removal is a key step in many synthetic sequences. Deprotection is typically achieved by treatment with aqueous acid, such as hydrochloric acid or p-toluenesulfonic acid, in a suitable solvent like acetone (B3395972) or tetrahydrofuran. This hydrolysis reaction efficiently regenerates the aldehyde, benzyloxyacetaldehyde, which can then participate in a wide range of reactions characteristic of aldehydes, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations.

Catalytic Strategies and Stereoselective Synthesis Involving Benzyloxyacetaldehyde and Its Acetal Derivatives

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex chiral molecules. These reactions often proceed under mild conditions and with high stereoselectivity.

α-Benzyloxyacetaldehyde as an Aldehyde Catalyst in Hydroamination

While benzyloxyacetaldehyde is primarily recognized as a substrate in catalytic reactions, the broader concept of employing chiral aldehydes as catalysts in reactions such as hydroamination is an area of active research. rsc.orgresearchgate.netacs.org In these scenarios, a chiral aldehyde can react with a primary amine to form a transient chiral imine, which then participates in the catalytic cycle, inducing enantioselectivity in the final product. acs.org

The general mechanism for an aldehyde-catalyzed Cope-type hydroamination involves the formation of a temporary tether between the aldehyde catalyst and the allylic amine substrate. rsc.org This brings the reacting partners into close proximity, facilitating the intramolecular reaction and allowing for stereocontrol. Destabilized aldehydes, such as formaldehyde, have shown high activity in this context. rsc.org Although specific examples detailing the use of α-benzyloxyacetaldehyde as a catalyst in hydroamination are not prevalent in the literature, its structural features suggest potential for such applications, warranting further investigation.

Proline-Catalyzed Aldol (B89426) Dimerization of Benzyloxyacetaldehyde

The proline-catalyzed aldol reaction is a cornerstone of organocatalysis. wikipedia.org In the context of α-oxyaldehydes like benzyloxyacetaldehyde, these molecules can function as both an aldol donor and an acceptor, leading to a self-aldol reaction or dimerization. princeton.edu This capability is crucial as it allows for the construction of carbohydrate frameworks from simple starting materials. princeton.edu

The reaction proceeds via an enamine intermediate, formed between proline and one molecule of benzyloxyacetaldehyde (the donor). This enamine then attacks the carbonyl group of a second molecule of benzyloxyacetaldehyde (the acceptor), which is activated by the carboxylic acid group of proline through hydrogen bonding. nih.gov This dual activation model explains the high stereoselectivity observed in these reactions. The successful execution of this reaction demonstrates the ability to control chemoselectivity, as the product of the dimerization is less reactive towards further aldol reactions under the catalytic conditions. princeton.edu

Enantioselective Organocatalytic Direct Aldol Transformations

Beyond dimerization, benzyloxyacetaldehyde is a competent substrate in direct aldol transformations with other carbonyl compounds, catalyzed by organocatalysts like proline and its derivatives. nih.govnih.gov In these reactions, benzyloxyacetaldehyde typically acts as the electrophilic acceptor component. The enamine formed from a ketone donor and the organocatalyst attacks the aldehyde, leading to the formation of a β-hydroxy ketone with high enantioselectivity. nih.gov

The success of these direct aldol reactions hinges on the ability of the organocatalyst to facilitate the reaction via an enamine mechanism, mimicking the action of Class I aldolase (B8822740) enzymes. nih.gov The stereochemical outcome is dictated by the catalyst, which directs the facial selectivity of the enamine attack on the aldehyde. The development of various proline-derived catalysts has expanded the scope and efficiency of these transformations. nih.gov

Metal-Catalyzed Asymmetric Reactions

Metal catalysis offers a complementary approach to organocatalysis for asymmetric transformations involving benzyloxyacetaldehyde. Chiral metal complexes can act as Lewis acids to activate the aldehyde and control the stereochemical outcome of the reaction.

Copper(II) Complex Catalysis in Enantioselective Mukaiyama Aldol Reactions

The enantioselective Mukaiyama aldol reaction is a powerful method for carbon-carbon bond formation. In the case of benzyloxyacetaldehyde, C2-symmetric bis(oxazolinyl)pyridine (pybox)-copper(II) complexes have proven to be highly effective catalysts. These reactions typically involve the addition of a silyl (B83357) enol ether to the aldehyde.

Research has demonstrated that using catalysts such as Cu((S,S)-Ph-pybox)₂ allows for the synthesis of aldol products in high yields and with excellent enantioselectivities, often in the range of 92-99% enantiomeric excess (ee). The catalyst loading can be as low as 0.5 mol%. When substituted silyl ketene (B1206846) acetals are used, high diastereoselectivity is also observed, favoring the syn aldol adduct.

The proposed mechanism involves the chelation of benzyloxyacetaldehyde to the copper center, forming a square pyramidal intermediate. This coordination activates the aldehyde and dictates the facial selectivity of the nucleophilic attack. Evidence for this model is supported by various studies, including X-ray crystallography of the aldehyde bound to the catalyst. A notable feature of this catalytic system is the observation of a positive nonlinear effect, which suggests that the active catalytic species may involve a 2:1 ligand-to-metal complex.

Below is a table summarizing representative results for the copper(II)-catalyzed Mukaiyama aldol reaction with benzyloxyacetaldehyde.

| Silyl Enol Ether | Catalyst | Catalyst Loading (mol%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) |

| Silyl ketene acetal (B89532) of methyl acetate | Cu((S,S)-Ph-pybox)₂ | 2 | - | 98 | 91 |

| Silyl ketene acetal of S-tert-butyl thioacetate | Cu((S,S)-Ph-pybox)₂ | 2 | - | 99 | 93 |

| (Z)-silyl ketene acetal of ethyl thiopropionate | Cu((S,S)-Ph-pybox)₂ | 2 | 97:3 | 97 (syn) | 87 |

| (Z)-silyl ketene acetal of methyl propionate | Cu((S,S)-Ph-pybox)₂ | 10 | 95:5 | 95 (syn) | 82 |

Rhodium-Catalyzed Asymmetric Aldol Reactions

Rhodium complexes are also effective catalysts for asymmetric aldol reactions. While specific studies focusing exclusively on benzyloxyacetaldehyde are less common, the principles of rhodium catalysis can be extended to this substrate. For instance, rhodium-catalyzed hydrogen-mediated reductive aldol additions have been successfully applied to α-amino aldehydes, which share some structural similarities with α-alkoxy aldehydes. acs.org

In these reactions, a rhodium enolate is generated in situ, which then adds to the aldehyde. The stereochemical outcome is often explained by a Zimmerman-Traxler-type transition state, where chelation of the aldehyde to the rhodium center plays a key role in directing the facial selectivity. acs.org For α-substituted aldehydes, this chelation can lead to high levels of diastereoselectivity and enantioselectivity. The application of these rhodium-catalyzed methodologies to benzyloxyacetaldehyde represents a promising area for future research to access chiral polyol structures.

Lanthanide Oxalate (B1200264) Metal-Organic Frameworks as Acetalization Catalysts

Lanthanide Metal-Organic Frameworks (Ln-MOFs) constructed with oxalate linkers have emerged as effective heterogeneous catalysts for acetalization reactions. nih.govfigshare.comnih.gov These materials are noted for their straightforward preparation, high thermal stability, and the presence of acidic lanthanide centers that drive the catalytic process. nih.gov While extensive research has been conducted on model substrates like benzaldehyde (B42025), the principles are applicable to the acetalization of other aldehydes, including benzyloxyacetaldehyde.

A series of isostructural lanthanide-based MOFs, where Ln = Eu(III), Tb(III), Nd(III), Er(III), Ho(III), Gd(III), Pr(III), and Dy(III), have been synthesized and characterized. nih.govfigshare.comnih.gov These were prepared via a simple one-pot solvothermal method. nih.gov The catalytic prowess of these Ln-Ox MOFs was systematically evaluated in the heterogeneous acetalization of benzaldehyde with methanol, serving as a representative reaction. nih.govfigshare.comnih.gov

The reaction yields demonstrated a dependency on the specific lanthanide metal at the core of the MOF, with conversions reaching up to 90%. nih.govfigshare.comnih.gov A significant advantage of these catalysts is their stability and reusability. Recycling experiments have shown that the product yields remain consistent over at least four consecutive cycles, highlighting the robust nature of these frameworks. nih.govfigshare.comnih.gov The Lewis acid character of the lanthanide active centers is the primary driver of the acetalization reaction. researchgate.net

Table 1: Catalytic Performance of Various Lanthanide Oxalate MOFs in the Acetalization of Benzaldehyde

| Catalyst (Ln-Ox MOF) | Benzaldehyde Conversion (%) |

| Eu(III) | High |

| Tb(III) | High |

| Nd(III) | Up to 90% |

| Er(III) | Variable |

| Ho(III) | Variable |

| Gd(III) | Variable |

| Pr(III) | Variable |

| Dy(III) | Variable |

Note: This data is based on the acetalization of benzaldehyde as a model substrate. Specific performance for benzyloxyacetaldehyde may vary.

Photochemical and Other Advanced Catalytic Methods

Photochemical methods represent a frontier in the synthesis of acetals, offering green and mild reaction conditions. While specific studies focusing solely on the photocatalytic synthesis of benzyloxyacetaldehyde diethyl acetal are not extensively detailed in the literature, the general principles of photoorganocatalytic acetalization of aldehydes are well-established.

One notable development is the use of aromatic aldehydes themselves, such as benzaldehyde, to promote auto-photocatalysis under visible light. d-nb.info This phenomenon sheds light on the potential for related structures to participate in similar reactions. The process involves the photoexcitation of an aldehyde to a triplet excited state, which can then initiate the reaction cascade leading to acetal formation. d-nb.info These findings suggest that aromatic aldehydes could be utilized more broadly in visible-light-driven photocatalysis. d-nb.info

Further research into heterogeneous photocatalysis continues to identify new materials and methods applicable to aldehyde transformations. The selective photooxidation of aromatic alcohols to their corresponding aldehydes is a widely studied model reaction, indicating the viability of photocatalytic systems for reactions involving aldehyde functional groups. d-nb.info

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Building Blocks for Complex Natural Product Total Synthesis

The construction of complex natural products often requires a toolbox of versatile and reliable building blocks. Benzyloxyacetaldehyde, and by extension its diethyl acetal (B89532) protected form, serves as a crucial C2 synthon, providing a masked aldehyde functionality and a benzyl-protected hydroxyl group. This combination allows for selective transformations at different stages of a synthetic route.

Intermediates in Myxothiazol Synthesis

While direct literature detailing the use of Benzyloxyacetaldehyde diethyl acetal in the total synthesis of the antifungal agent Myxothiazol is not extensively documented, the structural components of Myxothiazol suggest a potential application for such a building block. The bis-thiazole core of Myxothiazol is assembled from smaller fragments, and the benzyloxyacetaldehyde moiety could theoretically serve as a precursor to introduce a protected two-carbon unit with an oxygen functionality, which is a common structural motif in polyketide-derived natural products like Myxothiazol. Further research in this specific application is warranted to delineate its precise role.

Precursors for Anticancer Nucleosides (e.g., Troxacitabine)

In the realm of medicinal chemistry, this compound and its analogs have demonstrated significant utility in the synthesis of potent anticancer nucleosides. A notable example is the synthesis of Troxacitabine, a dioxolane-based nucleoside analogue. In a documented synthetic route, the closely related benzyloxyacetaldehyde dimethyl acetal was condensed with a suitable acid to form a key dioxolane intermediate as a mixture of diastereomers. wikipedia.org This intermediate then underwent a series of transformations, including oxidative degradation and glycosylation, to ultimately afford Troxacitabine. wikipedia.org This highlights the role of benzyloxyacetaldehyde acetals in constructing the modified sugar-like rings that are characteristic of many antiviral and anticancer nucleoside drugs.

| Compound | Intermediate | Key Reaction | Significance |

| Troxacitabine | Dioxolane derivative | Condensation | Forms the core modified sugar ring of the anticancer nucleoside. |

Synthetic Routes to Polyketide and Polyglycolate Architectures

Polyketides and polyglycolates are large classes of natural products and biodegradable polymers, respectively, characterized by repeating structural units. The assembly of these complex chains often relies on the iterative addition of small building blocks. While specific examples detailing the incorporation of this compound into polyketide or polyglycolate chains are not prevalent in readily available literature, its structure is well-suited for such applications. As a protected C2 unit, it could be deprotected in situ to reveal the aldehyde, which can then participate in aldol (B89426) or other carbon-carbon bond-forming reactions to extend a growing polyketide or polyglycolate chain. The benzyl (B1604629) ether provides a stable protecting group that can be removed later in the synthesis to reveal a hydroxyl group for further functionalization.

Contribution to Iridoid Natural Product Synthesis (Brasoside, Littoralisone)

A significant application of benzyloxyacetaldehyde has been demonstrated in the total synthesis of the iridoid natural products Brasoside and Littoralisone. In the synthesis of a key glycosidic coupling partner, benzyloxyacetaldehyde undergoes a proline-catalyzed dimerization. This dimer is then further elaborated to form a selectively substituted glucose derivative. This elegantly showcases the utility of benzyloxyacetaldehyde in the asymmetric construction of complex carbohydrate building blocks, which are essential for the synthesis of these bioactive natural products.

Utility in the Synthesis of Lactone Cores of Bioactive Molecules

The lactone (cyclic ester) motif is a common feature in a vast number of biologically active natural products, including many macrolides with potent anticancer and antibiotic properties. The synthesis of these complex macrocyclic structures often involves the strategic use of versatile building blocks to construct the linear precursor. In the total synthesis of Amphidinolide T1, a potent anticancer marine natural product, (benzyloxy)acetaldehyde was utilized in a key ester-enolate aldol reaction. numberanalytics.com This reaction, which proceeded with high diastereoselectivity, established a crucial stereocenter and introduced a two-carbon unit that would ultimately become part of the macrolactone core after further transformations. numberanalytics.com The use of the benzyloxy-protected aldehyde allows for the introduction of a hydroxyl group at a specific position, which can be crucial for the final cyclization to form the lactone ring.

| Bioactive Molecule | Key Intermediate Fragment | Key Reaction | Significance |

| Amphidinolide T1 | C11–C22 segment | Ester-enolate aldol reaction | Introduces a key stereocenter and a functionalized two-carbon unit for the macrolactone core. numberanalytics.com |

Synthesis of Chiral Intermediates and Scaffolds

Beyond its role in the total synthesis of specific natural products, this compound is a valuable starting material for the synthesis of more general chiral intermediates and scaffolds. The presence of a protected aldehyde allows for a wide range of nucleophilic additions, while the benzyloxy group provides a handle for further functionalization or can be deprotected to reveal a primary alcohol.

The aldehyde, obtained after deprotection of the acetal, can be subjected to a variety of asymmetric reactions, such as aldol additions, allylation, or reactions with chiral auxiliaries, to generate enantiomerically enriched products. These chiral building blocks, containing both hydroxyl and carbonyl functionalities (or their protected forms), are highly sought after in medicinal chemistry for the construction of complex drug candidates. The ability to control the stereochemistry at the carbon atom bearing the hydroxyl group is crucial for biological activity. The use of chiral catalysts or auxiliaries in reactions involving benzyloxyacetaldehyde allows for the selective formation of one enantiomer over the other, providing access to optically pure compounds that can be used to build complex and stereochemically defined molecules.

Preparation of N,N-Disubstituted Hydroxylamines

A significant application of benzyloxyacetaldehyde, for which the diethyl acetal is a stable precursor, is in the catalytic synthesis of N,O-disubstituted hydroxylamines. Research led by Beauchemin demonstrated an innovative method based on the principle of "temporary intramolecularity." scbt.com This strategy utilizes benzyloxyacetaldehyde as a catalyst to facilitate the Cope-type hydroamination of allylic secondary amines with N-monosubstituted hydroxylamines. scbt.com

The reaction proceeds through a proposed catalytic cycle where the aldehyde first condenses with the N-monosubstituted hydroxylamine (B1172632) to form a reactive nitrone intermediate. This nitrone then reacts with an allylic amine to form a mixed aminal. The key step involves an intramolecular Cope-type hydroamination of this aminal, which, after fragmentation and regeneration of the catalyst, yields the desired N,O-disubstituted hydroxylamine product. scbt.com The diethyl acetal serves as a stable starting material which can generate the required benzyloxyacetaldehyde under the reaction conditions. This method is notable for its tolerance of various functional groups within the substrates. scbt.com

Table 1: Aldehyde-Catalyzed Cope-Type Hydroamination

| Catalyst | Substrate Scope | Yield | Ref |

|---|---|---|---|

| Benzyloxyacetaldehyde | Tolerates alkenes, diethylacetals, branched alkanes, ethers | Good to High | scbt.com |

Access to Optically Active Homoallylic Alcohols

Benzyloxyacetaldehyde is a key substrate for the diastereoselective synthesis of optically active homoallylic alcohols. As an α-alkoxy aldehyde, the oxygen atom of the benzyloxy group can act as a chelating agent for Lewis acidic metals, thereby directing the stereochemical outcome of nucleophilic additions to the adjacent carbonyl group. nih.gov

In chelation-controlled additions, an organometallic reagent (such as an allylating agent complexed with a Lewis acid like ZnX₂) coordinates to both the carbonyl oxygen and the benzyloxy oxygen. This coordination locks the conformation of the aldehyde, forcing the nucleophile to attack from a specific face. nih.gov This approach leads to the preferential formation of the syn-diol motif after deprotection. nih.gov The choice of protecting group on the α-oxygen is critical; small, coordinating groups like benzyl favor this chelation-controlled pathway, leading to high diastereoselectivity in the formation of the homoallylic alcohol product. nih.gov This method provides reliable access to 1,2-syn-diols, which are important structural motifs in many natural products.

Table 2: Stereocontrol in Nucleophilic Addition to α-Alkoxy Aldehydes

| Control Element | Favored Protecting Group | Predominant Product | Principle | Ref |

|---|---|---|---|---|

| Chelation Control | Small, coordinating (e.g., Benzyl) | syn-diol | Lewis acidic metal coordinates to both oxygens, creating a rigid cyclic intermediate. | nih.gov |

| Felkin-Anh Model | Bulky, non-coordinating (e.g., Silyl) | anti-diol | Steric hindrance directs the nucleophile to the less hindered face. | nih.gov |

Formation of Benzannelated O,O- and O,N-Acetals

This compound is a suitable precursor for the formation of benzannelated acetals, such as derivatives of benzodioxepine and benzoxazepine. These seven-membered heterocyclic systems are formed by the reaction of the acetal, or its corresponding aldehyde, with bifunctional aromatic substrates like catechol (1,2-dihydroxybenzene) or 2-aminophenol (B121084) under acidic conditions.

In this acid-catalyzed reaction, the diethyl acetal is converted into a reactive oxocarbenium ion. This electrophile is then trapped intramolecularly by the two nucleophilic groups on the benzene (B151609) ring (two hydroxyls for catechol, or a hydroxyl and an amino group for 2-aminophenol) to form the seven-membered ring fused to the benzene core. The benzyloxymethyl group from the original aldehyde becomes a substituent on the newly formed heterocyclic ring. This synthetic route offers a straightforward method for constructing these important structural motifs, which are present in various biologically active molecules.

Computational and Theoretical Investigations of Acetal Reaction Pathways and Selectivity

Mechanistic Elucidation through Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step and the nature of transition states in a chemical reaction. wikipedia.org It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org In the study of acetal (B89532) hydrolysis, KIEs, particularly secondary deuterium (B1214612) isotope effects, offer valuable information about the transition state structure.

The acid-catalyzed hydrolysis of acetals is believed to proceed through a mechanism involving protonation of one of the alkoxy groups, followed by the departure of the corresponding alcohol to form a resonance-stabilized oxocarbenium ion intermediate. nih.gov The formation of this intermediate is generally considered the rate-determining step. nih.gov

Secondary kinetic isotope effects are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. For acetal hydrolysis, an α-secondary deuterium KIE is measured by replacing the hydrogen on the acetal carbon with deuterium. The magnitude of the kH/kD ratio provides insight into the change in hybridization at the α-carbon in the transition state.

Table 1: Representative α-Secondary Deuterium Kinetic Isotope Effects in Acetal Hydrolysis

| Acetal System | kH/kD | Interpretation of Transition State |

|---|---|---|

| Benzaldehyde (B42025) Diethyl Acetal | ~1.15 | Significant sp2 character development |

| Acetone (B3395972) Diethyl Ketal | ~1.10 | Less sp2 character than benzaldehyde acetal |

A kH/kD value greater than 1 indicates that the transition state has more sp2 character than the sp3-hybridized ground state of the acetal. This is consistent with the formation of an oxocarbenium ion, where the carbon atom is sp2 hybridized. The magnitude of the KIE can be correlated with the extent of bond cleavage to the leaving group in the transition state. For benzyloxyacetaldehyde diethyl acetal, a significant α-secondary deuterium KIE would be expected, supporting a transition state with substantial oxocarbenium ion character.

Molecular Kinetic Analogy and Transition State Modeling in Catalysis

Transition state theory is a fundamental framework for understanding reaction kinetics, positing that the reaction rate is determined by the rate at which reactants pass through a high-energy transition state. numberanalytics.com Computational modeling allows for the detailed structural and energetic characterization of these transient species, which cannot be directly observed experimentally. numberanalytics.com

In the context of acetal catalysis, transition state modeling can be used to:

Identify Reaction Pathways: By mapping the potential energy surface, researchers can identify the most favorable reaction pathways and the corresponding transition states. numberanalytics.com

Elucidate Catalytic Mechanisms: Modeling can reveal how a catalyst, such as an acid or a metal ion, interacts with the acetal to lower the activation energy of the reaction. acs.org

Predict Reaction Rates: While challenging, theoretical calculations can provide estimates of reaction rate constants.

Design More Efficient Catalysts: By understanding the structure and properties of the transition state, it is possible to design catalysts that stabilize this state more effectively. nih.gov

A molecular kinetic analogy approach can be employed by comparing the computed transition state structures and energies of this compound with those of structurally similar acetals for which experimental kinetic data are available. This allows for the prediction of its reactivity and the rationalization of observed catalytic effects. For instance, the presence of the benzyloxy group might influence the stability of the transition state through electronic or steric effects, which can be quantified through computational modeling.

Quantum Chemical Calculations (e.g., SCF-MO Studies) Applied to Acetal Systems

Quantum chemical calculations have become an indispensable tool for investigating the electronic structure and reactivity of molecules. rsc.org Methods such as Self-Consistent Field-Molecular Orbital (SCF-MO) theory, and more advanced techniques like Density Functional Theory (DFT), provide detailed information about the distribution of electrons and the energies of different molecular conformations. mdpi.comnasa.gov

For acetal systems, including this compound, quantum chemical calculations can be used to:

Determine Molecular Geometries: Accurately predict the three-dimensional structure of the ground state, intermediates, and transition states.

Analyze Electronic Properties: Investigate properties such as charge distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

Simulate Reaction Pathways: Compute the minimum energy path for a reaction, providing a detailed picture of the structural changes that occur during the transformation. rsc.org

For example, DFT calculations could be used to model the hydrolysis of this compound. The calculations would likely show that protonation of one of the ethoxy groups is energetically favorable, and the subsequent C-O bond cleavage to form the oxocarbenium ion has a lower activation barrier than alternative pathways. The calculations could also reveal the preferred conformation of the oxocarbenium ion intermediate, which is important for understanding the stereoselectivity of subsequent reactions.

Analysis of Substituent Effects on Reaction Chemoselectivity

The substituents attached to the acetal carbon and the alkoxy groups can have a profound impact on the rate and selectivity of acetal reactions. nih.gov These effects can be both electronic and steric in nature. Computational methods are particularly well-suited for systematically studying these substituent effects.

Electronic Effects: Electron-donating groups attached to the acetal carbon can stabilize the developing positive charge in the oxocarbenium ion intermediate, thereby accelerating the rate of hydrolysis. nih.gov Conversely, electron-withdrawing groups destabilize the intermediate and slow down the reaction. The Hammett equation can be used to quantify these electronic effects, and computational studies can provide theoretical Hammett parameters. For this compound, the benzyloxy group can influence the reaction through its inductive and potential resonance effects.

Steric Effects: The size of the substituents can influence the stability of the acetal and the transition state, as well as the stereochemical outcome of reactions. nih.govacs.org For example, bulky substituents may favor the formation of one stereoisomer over another due to steric hindrance in the transition state. Computational modeling can be used to quantify these steric interactions and predict the diastereoselectivity of reactions involving acetals with chiral centers.

Table 2: Predicted Influence of Substituents on Acetal Hydrolysis Rate

| Substituent at Acetal Carbon | Electronic Effect | Predicted Effect on Hydrolysis Rate |

|---|---|---|

| -H | Neutral | Baseline |

| -CH3 | Electron-donating | Increase |

| -OCH3 | Electron-donating (resonance) | Significant Increase |

| -NO2 | Electron-withdrawing | Decrease |

Note: This table presents a qualitative prediction based on general principles of substituent effects.

常见问题

Q. Why do stability studies report varying shelf-life durations?

- Methodological Answer : Variations arise from storage conditions (e.g., humidity, light exposure). Conduct accelerated stability testing at 40°C/75% RH for 6 months (ICH Q1A guidelines). Use HPLC to quantify degradation products and establish Arrhenius-based expiration dates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。